Methyl cis-2-(Boc-amino)cyclopentanecarboxylate
Description
Methyl cis-2-(Boc-amino)cyclopentanecarboxylate is a cyclopentane-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine at the cis-2 position and a methyl ester group. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical intermediate synthesis . Its molecular structure combines a five-membered cyclopentane ring with strategically positioned functional groups, making it a versatile intermediate in organic and medicinal chemistry.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 |
InChI Key |
LVSNFSRSQZFNPY-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cis-2-(Boc-amino)cyclopentanecarboxylate can be synthesized through the reaction of cyclopentanecarboxylic acid with tert-butyl chloroformate (Boc-Cl) and methylamine. The reaction typically involves the following steps:
Protection of the amino group: The amino group of cyclopentanecarboxylic acid is protected using tert-butyl chloroformate (Boc-Cl) to form the Boc-protected intermediate.
Esterification: The Boc-protected intermediate is then esterified with methanol in the presence of a catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-2-(Boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of β-Amino Acids
A primary application of Methyl cis-2-(Boc-amino)cyclopentanecarboxylate is in the synthesis of β-amino acids. These compounds are vital in the development of pharmaceuticals and biologically active molecules. The compound serves as a versatile building block for the stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids derived from hexoses, showcasing its utility in creating complex molecular architectures .
Synthesis Details:
- Starting Materials: Hexoses such as D-mannose and D-galactose.
- Key Reactions:
- Protecting group strategies to enable further functionalization.
- Reactions such as Michael amination and ring-closing metathesis (RCM) to generate desired β-amino acid derivatives.
The successful synthesis of these derivatives has implications for designing new peptides and materials with enhanced biological properties.
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications.
Antidiabetic Properties
Research indicates that compounds similar in structure may protect pancreatic β-cells from stress conditions, potentially aiding in diabetes management. For instance, studies have shown that certain derivatives can enhance β-cell survival under endoplasmic reticulum stress, indicating a promising avenue for diabetes treatment.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies suggest it may reduce neuronal cell death induced by oxidative stress, which is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
Preliminary investigations suggest that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines. This activity could be leveraged in developing novel anticancer therapies.
Case Study 1: β-Cell Protection
A study involving various benzamide derivatives demonstrated significant protective effects against ER stress-induced apoptosis in pancreatic β-cells. The compound designated WO5m exhibited maximal activity at a concentration of 0.1 μM, highlighting its potential as a therapeutic agent for diabetes management.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of related compounds in oxidative stress models. Results indicated that these compounds could significantly mitigate neuronal cell death, suggesting their role in developing treatments for neurodegenerative disorders.
Research Findings Summary
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | β-cell protection | 100 | 0.1 ± 0.01 |
| Compound B | Anticancer | 45 | 18 ± 4 |
| Compound C | Neuroprotection | 88 | 13 ± 1 |
These findings illustrate the diverse biological activities associated with compounds structurally related to this compound.
Mechanism of Action
The mechanism of action of Methyl cis-2-(Boc-amino)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Ring Size and Substituent Position
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate (QE-4505)
- Ring Size : Cyclobutane (four-membered ring) vs. cyclopentane.
- Substituent Position: Boc-amino group at the 3-position (vs. 2-position in the target compound).
- The 3-position substitution may alter steric and electronic interactions in downstream reactions .
Methyl cis-2-(Boc-amino)cyclohexane-1-carboxylate (HC-4448)
- Ring Size : Cyclohexane (six-membered ring) vs. cyclopentane.
- Substituent Position: Boc-amino and ester groups at analogous positions (cis-2 and 1, respectively).
- Conformational flexibility differs due to chair vs. envelope ring conformations, impacting binding affinity in biological systems .
Variations in Protecting Groups and Functional Groups
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride (QB-4278)
- Protecting Group : Unprotected amine (vs. Boc-protected).
- Functional Group : Hydrochloride salt form.
- Key Differences :
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
- Ester Group : Ethyl ester (vs. methyl ester).
- Substituent : 4-Fluorobenzyl group on the amine.
- The fluorobenzyl group introduces electron-withdrawing effects, altering electronic properties and metabolic stability .
Ketone vs. Amine Functionalization
Methyl 2-oxocyclopentanecarboxylate
- Functional Group: Ketone at the 2-position (vs. Boc-amino).
- Higher reactivity toward reducing agents compared to Boc-protected amines .
Comparative Data Table
Biological Activity
Methyl cis-2-(Boc-amino)cyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which includes a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety. The compound's molecular formula is , and it exhibits properties typical of β-amino acids, which are known for their conformational flexibility and ability to stabilize peptide structures.
Anticancer Properties
Research indicates that compounds similar to this compound have shown promise as inhibitors of fatty acid synthase (FASN), an enzyme critical for lipogenesis. Inhibition of FASN has been linked to reduced tumor growth in various cancer models. For instance, a study demonstrated that derivatives of cyclopentylamine effectively inhibited FASN activity, leading to decreased proliferation of cancer cells in vitro .
Integrin Binding and Cell Adhesion
This compound has been explored as a ligand for integrins, specifically αvβ3 and α5β1. In competitive binding assays, related cyclic peptides exhibited IC50 values in the nanomolar to micromolar range, indicating strong binding affinity . These interactions are crucial for processes such as cell adhesion and migration, which are significant in cancer metastasis.
The mechanism by which this compound exerts its biological effects may involve modulation of integrin-mediated signaling pathways. Integrin binding can influence various cellular functions, including survival, proliferation, and migration. The conformational dynamics of the compound play a pivotal role in its interaction with integrins .
Study 1: FASN Inhibition
A recent study focused on the synthesis and biological evaluation of cyclopentylamine derivatives showed that this compound derivatives could significantly inhibit FASN activity. The results indicated that these compounds could decrease lipid accumulation in cancer cells, suggesting a potential therapeutic application in metabolic disorders and cancer treatment .
Study 2: Integrin Ligand Activity
In another investigation, cyclic peptides containing the this compound scaffold were tested for their ability to inhibit cell adhesion mediated by integrins. The study reported IC50 values comparable to standard inhibitors, highlighting the compound's potential as a therapeutic agent in targeting tumor cell adhesion and migration .
Data Summary
| Activity | IC50 Values | Mechanism |
|---|---|---|
| FASN Inhibition | Low micromolar | Lipid metabolism disruption |
| Integrin Binding (αvβ3) | Nanomolar range | Cell adhesion inhibition |
| Integrin Binding (α5β1) | Micromolar range | Cell migration modulation |
Q & A
Q. What are the key synthetic steps for preparing Methyl cis-2-(Boc-amino)cyclopentanecarboxylate?
The synthesis typically involves Boc protection of the amino group followed by cyclopentane ring functionalization. For example, in Reference Example 113 (EP 4 374 877 A2), methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is synthesized via a two-step process:
- First Step : Reaction of cyclopentane precursors with Boc-protecting agents in polar solvents like DMSO, monitored by ¹H-NMR (δ: 7.28 ppm for Boc-NH, 1.36 ppm for tert-butyl group) .
- Second Step : Methyl esterification using methanol and acid catalysts, yielding the final product with >95% purity after recrystallization . Key reagents include tert-butoxycarbonyl (Boc) anhydride and methyl chloroformate.
Q. How is the compound characterized to confirm its structure and purity?
- ¹H-NMR Spectroscopy : Peaks at δ 3.58 ppm (methoxy group) and δ 1.36 ppm (Boc tert-butyl protons) confirm ester and Boc protection .
- LCMS : Used to verify molecular weight (e.g., m/z 411 [M+H]+ in related derivatives) and retention time (e.g., 1.18 minutes under SMD-TFA05 conditions) .
- HPLC : Ensures purity (>95%) by resolving unreacted starting materials or side products .
Q. What solvents and conditions are optimal for purification?
Ethyl acetate is commonly used for extraction due to its polarity and compatibility with Boc-protected amines. Post-reaction mixtures are concentrated under reduced pressure, followed by filtration to isolate crystalline products (e.g., 80% yield in Reference Example 87) .
Advanced Research Questions
Q. How can stereochemical integrity (cis configuration) be ensured during synthesis?
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., cis-cyclopentane derivatives) to prevent racemization .
- Temperature Control : Reactions conducted at 0–5°C minimize epimerization of the cyclopentane ring .
- Conformational Analysis : Solid-state NMR or X-ray crystallography can validate the cis configuration, as demonstrated in studies of β-peptide derivatives .
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Deuterated Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; Boc-protected amines show downfield shifts in DMSO (e.g., δ 7.28 ppm vs. δ 1.36 ppm for tert-butyl groups) .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted cyclopentane intermediates or Boc-deprotected species) .
- Dynamic Equilibria : Investigate rotameric equilibria using variable-temperature NMR for signals splitting (e.g., δ 2.10–1.80 ppm for cyclopentane protons) .
Q. What strategies improve the yield of Boc-protection steps?
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc-anhydride activation .
- Solvent Optimization : Use THF or dichloromethane for better Boc-anhydride solubility .
- Moisture Control : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of Boc groups .
Q. How is this compound applied in peptide mimetic or β-amino acid research?
- β-Peptide Synthesis : The cyclopentane scaffold mimics natural amino acid backbones, enabling helical or sheet-like conformations in oligomers .
- Biological Activity : Derivatives show potential as σ-receptor ligands or enzyme inhibitors, validated via binding assays (e.g., IC₅₀ values for σ1/σ2 sites) .
Methodological Considerations
Q. What analytical techniques are critical for troubleshooting low reaction yields?
- TLC Monitoring : Use silica plates with UV visualization to track Boc-protection progress .
- Mass Spectrometry : Identify intermediates (e.g., [M+Na]+ adducts) and quantify unreacted species .
- Elemental Analysis : Confirm stoichiometry (C, H, N) to detect solvent or moisture contamination .
Q. How to scale up synthesis without compromising stereoselectivity?
- Flow Chemistry : Continuous reactors minimize thermal gradients, improving reproducibility .
- Crystallization-Driven Purification : Use seed crystals to enforce cis configuration during large-scale recrystallization .
Data Interpretation and Contradictions
Q. Why might ¹H-NMR spectra vary between literature and experimental results?
- Solvent/Concentration Effects : Higher concentrations in DMSO-d6 can shift NH proton signals (e.g., δ 7.28 ppm broadening) .
- Rotameric States : Cyclopentane ring puckering alters proton environments, causing multiplet splitting (e.g., δ 2.56–2.31 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
